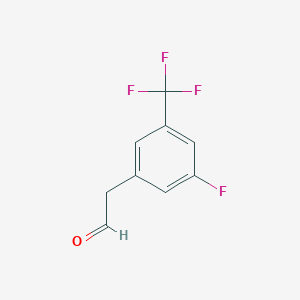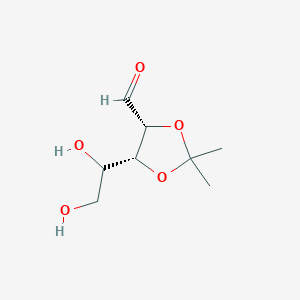
(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a carbaldehyde group, which is an aldehyde functional group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, base catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of more complex molecules.
Biology
Medicine
In pharmaceuticals, this compound could be explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.
(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.
Uniqueness
The presence of the carbaldehyde group in (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde makes it unique compared to its analogs, as it can undergo specific reactions that other similar compounds cannot
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5?,6-,7+/m0/s1 |
InChI-Schlüssel |
QQMGPCNMYKBXNC-BOJSHJERSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@H](O1)C(CO)O)C=O)C |
Kanonische SMILES |
CC1(OC(C(O1)C(CO)O)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


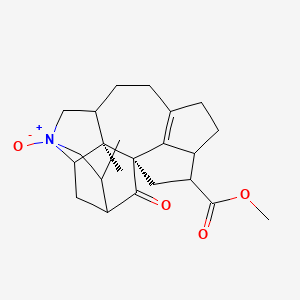
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)

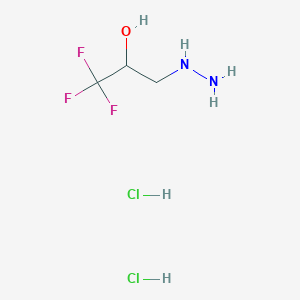
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
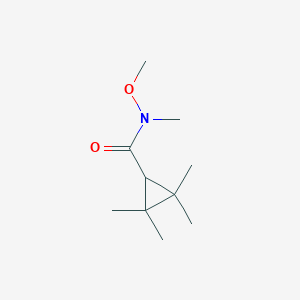
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
